molecular formula C87H162N14O16S2 B1573925 Pam2CSK4 Biotin

Pam2CSK4 Biotin

Cat. No.: B1573925
M. Wt: 1724.44
Attention: For research use only. Not for human or veterinary use.
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Description

Overview of Synthetic Lipopeptides as Pathogen-Associated Molecular Patterns (PAMPs)

The innate immune system identifies invading microbes by recognizing conserved molecular structures known as Pathogen-Associated Molecular Patterns (PAMPs). rsc.orgacs.org These PAMPs are essential for the microbe's survival and are not found in the host, making them ideal targets for immune surveillance. Bacterial lipoproteins, which are abundant in the cell walls of both gram-positive and gram-negative bacteria, are a prominent class of PAMPs. creative-diagnostics.cominvivogen.com

Synthetic lipopeptides are laboratory-created molecules that mimic the structure and function of these natural bacterial lipoproteins. mdpi.com They are designed to engage with specific Pattern Recognition Receptors (PRRs) on the surface of immune cells, thereby triggering an immune response. rsc.orgexplorationpub.com One of the most critical families of PRRs is the Toll-like receptors (TLRs). rsc.orgexplorationpub.com Synthetic lipopeptides like Pam2CSK4 are particularly valuable because they can be produced in a highly pure and controlled manner, free from other microbial contaminants that could confound experimental results. invivogen.com This allows for precise studies of specific receptor-ligand interactions and the downstream signaling pathways they activate.

Rationale for Biotinylation of Pam2CSK4 in Academic Investigations

Biotinylation is the process of attaching a biotin (B1667282) molecule to another molecule, in this case, Pam2CSK4. This simple modification significantly enhances the utility of Pam2CSK4 as a research tool for several reasons:

Detection and Quantification: Biotin has an exceptionally high affinity for the protein streptavidin. This strong and specific interaction can be exploited in a wide range of laboratory techniques. For instance, biotinylated Pam2CSK4 can be easily detected and quantified in enzyme-linked immunosorbent assays (ELISAs) by using streptavidin conjugated to a reporter enzyme. nih.gov

Cellular Imaging: By linking biotinylated Pam2CSK4 to fluorescently labeled streptavidin, researchers can visualize the binding and uptake of the lipopeptide by immune cells using techniques like flow cytometry and fluorescence microscopy. nih.gov This allows for the study of receptor localization and trafficking.

Affinity Purification: The biotin-streptavidin interaction can be used to isolate the cellular receptors that bind to Pam2CSK4. By incubating cell lysates with biotinylated Pam2CSK4 and then using streptavidin-coated beads, the receptor-ligand complex can be pulled down and identified.

Controlled Immobilization: Biotinylated Pam2CSK4 can be immobilized on streptavidin-coated surfaces, such as those used in surface plasmon resonance (SPR) or ELISA plates. nih.gov This provides a controlled way to study the binding kinetics and affinity of the interaction between Pam2CSK4 and its receptors. nih.gov

The rationale for biotinylation is rooted in the desire to provide a versatile "handle" on the Pam2CSK4 molecule, enabling a wide array of experimental approaches that would be difficult or impossible with the unmodified compound. nih.gov

Historical Context of Pam2CSK4 Discovery and Initial Characterization in Pattern Recognition Receptor Studies

The discovery and characterization of Pam2CSK4 are intertwined with the broader effort to understand how the innate immune system recognizes bacterial components. The identification of a lipoprotein component from the cell wall of E. coli in 1975 was a pivotal moment that paved the way for the development of synthetic lipopeptide agonists for TLR2. rsc.org

Subsequent research established that TLR2 is a key receptor for bacterial lipoproteins. rsc.org It became clear that TLR2 does not act alone but forms heterodimers with other TLRs to recognize different types of lipopeptides. Specifically, the TLR2/TLR1 heterodimer was found to recognize triacylated lipopeptides, while the TLR2/TLR6 heterodimer recognizes diacylated lipopeptides. invivogen.commdpi.com

Pam2CSK4 (S-[2,3-bis(palmitoyloxy)-(2R)-propyl]-L-cysteine-L-serine-L-lysine-L-lysine-L-lysine-L-lysine) was synthesized to mimic the diacylated N-terminus of bacterial lipoproteins. invivogen.comhellobio.com Early studies demonstrated that Pam2CSK4 is a potent activator of the TLR2/TLR6 heterodimer, leading to the activation of the transcription factor NF-κB and the production of pro-inflammatory cytokines like TNF-α. invivogen.comhellobio.com These initial characterizations solidified the role of Pam2CSK4 as a specific and potent tool for studying TLR2/TLR6 signaling pathways. Some studies have also suggested that Pam2CSK4 can induce signaling in a TLR6-independent manner, indicating that both the lipid and peptide portions of the molecule contribute to the specificity of TLR2 heterodimer recognition. creative-diagnostics.com

Significance of Pam2CSK4 Biotin as a Probe in Innate Immunity Research

The biotinylated form of Pam2CSK4 has proven to be a highly significant probe for dissecting the complexities of innate immunity. Its use has enabled researchers to:

Elucidate Receptor Interactions: Biotinylated Pam2CSK4 has been instrumental in confirming the role of the TLR2/TLR6 heterodimer in recognizing diacylated lipopeptides. invivogen.com Studies using this probe have helped to map the binding sites and understand the conformational changes that occur upon ligand binding. tocris.com

Investigate Downstream Signaling: By activating the TLR2/TLR6 pathway in a controlled manner, biotinylated Pam2CSK4 allows for detailed investigation of the subsequent signaling cascade. This includes the recruitment of adaptor molecules like MyD88 and the activation of transcription factors such as NF-κB and AP-1, which ultimately leads to the production of inflammatory mediators. invivogen.com

Study Cellular Responses: Researchers have used biotinylated Pam2CSK4 to study a wide range of cellular responses to TLR2/TLR6 activation. This includes the maturation of dendritic cells, the activation of macrophages, and the proliferation of B cells. creative-diagnostics.comnih.gov For example, studies have shown that Pam2CSK4 can induce the expression of iNOS and the production of nitric oxide in mouse macrophages. medchemexpress.com

Explore Cross-talk with Other Pathways: The specific activation of the TLR2/TLR6 pathway by Pam2CSK4 allows for the investigation of how this pathway interacts with other signaling networks within the cell. This is crucial for understanding the integrated response of the immune system to complex stimuli.

In essence, this compound serves as a molecular key, unlocking specific doors in the intricate fortress of the innate immune system. Its use continues to provide valuable insights into the fundamental mechanisms of host defense and inflammation.

Properties

Molecular Formula

C87H162N14O16S2

Molecular Weight

1724.44

SMILES

CCCCCCCCCCCCCCCC(OC[C@](OC(CCCCCCCCCCCCCCC)=O)([H])CSC[C@@](N)([H])/C(O)=N/[C@@](/C(O)=N/[C@@](/C(O)=N/[C@@](/C(O)=N/[C@@](/C(O)=N/[C@@](C(O)=O)([H])CCCC/N=C(O)/CCCCC/N=C(O)/CCCCC/N=C(O)/CCCC[C@@]1([H])[C@]2([H])[C@](N=C(O)N2)([H])CS1)([H])CCCCN)([H])CCCC

Synonyms

(2S,3Z,5S,6Z,8S,9Z,11S,12Z,14S,15Z,17R,21R)-17-amino-5,8,11-tris(4-aminobutyl)-4,7,10,13,16-pentahydroxy-2-(4-((Z)-(1-hydroxy-6-((Z)-(1-hydroxy-6-((Z)-(1-hydroxy-5-((3aR,6S,6aS)-2-hydroxy-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-6-yl)pentylidene

Origin of Product

United States

Molecular Mechanisms of Action of Pam2csk4 Biotin

Toll-like Receptor 2/6 Heterodimer Recognition and Activation by Pam2CSK4 Biotin (B1667282)

The primary molecular target of Pam2CSK4 Biotin is the heterodimeric receptor complex formed by Toll-like Receptor 2 (TLR2) and Toll-like Receptor 6 (TLR6). invivogen.com TLR2 is a key pattern recognition receptor (PRR) that detects a wide array of pathogen-associated molecular patterns (PAMPs) from bacteria, fungi, and other microorganisms. invivogen.cominvivogen.com However, TLR2's specificity is dictated by the co-receptor it pairs with; it partners with TLR1 to recognize triacylated lipopeptides and with TLR6 to recognize diacylated lipopeptides. invivogen.comrndsystems.com

The binding of Pam2CSK4 to the TLR2/6 complex induces a conformational change that brings the intracellular domains of the receptors into close proximity, initiating downstream signaling. While direct dissociation constant (Kd) values for this compound are not extensively published, functional studies provide insight into its potency, which reflects binding affinity. In studies using a CHO/CD14/TLR2 cell line, Pam2CSK4 demonstrated a significantly higher potency in activating TLR2 signaling compared to its triacylated counterpart, Pam3CSK4. biorxiv.org The half-maximal effective concentration (EC50) for Pam2CSK4 was found to be approximately 0.01 ng/ml, indicating a very potent interaction with the receptor complex. biorxiv.org In another study comparing human and equine TLRs, the EC50 of Pam2CSK4 for both human and equine TLR2/6 was consistent, suggesting conserved recognition mechanisms across species. nih.gov

The biotin tag on this compound is a valuable tool for studying these interactions. It allows for the immobilization of the ligand on streptavidin-coated surfaces, enabling studies that specifically assess signaling from the cell surface without receptor internalization. nih.gov Such experiments have demonstrated that TLR2 signaling from the plasma membrane is sufficient to initiate both proinflammatory and type I interferon (IFN-I) responses in human monocytes. nih.gov Furthermore, biotinylation allows for the detection and tracking of the ligand, as shown in studies where PE-conjugated streptavidin was used to visualize the "depoting" of biotinylated Pam2CSK4 into the membranes of B and T cells. frontiersin.org

Potency of Pam2CSK4 in Cellular Assays

Cell LineAssayLigandEC50 ValueReference
CHO/CD14/TLR2CD25 Expression (Flow Cytometry)Pam2CSK4~0.01 ng/ml biorxiv.org
CHO/CD14/TLR2CD25 Expression (Flow Cytometry)Pam3CSK4~3 ng/ml biorxiv.org
SW620 (human)NF-κB Reporter AssayPam2CSK4Consistent with equine nih.gov

The specificity of Pam2CSK4 for the TLR2/6 heterodimer is determined by its diacylated lipid structure. oup.com Crystal structure analysis of the human TLR2-TLR1-Pam3CSK4 complex and the murine TLR2-TLR6-Pam2CSK4 complex has revealed the molecular basis for this discrimination. frontiersin.orgpnas.org In both complexes, the two ester-bound lipid chains of the lipopeptide ligand are inserted into a deep hydrophobic pocket within the TLR2 ectodomain. frontiersin.org

The key difference lies in the co-receptors. TLR1 possesses a narrow hydrophobic channel that accommodates the third amide-bound acyl chain of triacylated lipopeptides like Pam3CSK4. frontiersin.orgresearchgate.net In contrast, this channel in TLR6 is obstructed by the side chains of two bulky phenylalanine residues (F343 and F365). frontiersin.orgresearchgate.netresearchgate.net This structural block prevents TLR6 from binding triacylated ligands, thereby conferring specificity for diacylated ligands such as Pam2CSK4 and FSL-1. frontiersin.orgresearchgate.net Mutation of these two phenylalanine residues in TLR6 to the corresponding amino acids found in TLR1 makes the TLR2/6 complex responsive to triacylated lipopeptides, confirming their critical role in ligand discrimination. researchgate.net

Structural Comparison of TLR1 and TLR6 Ligand Binding Sites

FeatureTLR1TLR6Significance for Ligand SpecificityReference
Ligand TypeTriacylated Lipopeptides (e.g., Pam3CSK4)Diacylated Lipopeptides (e.g., Pam2CSK4)Primary determinant of co-receptor usage with TLR2. invivogen.comoup.com
Acyl Chain Binding ChannelPresent and openBlocked by two phenylalanine residues (F343, F365)The open channel in TLR1 accommodates the third acyl chain of triacylated ligands, while the block in TLR6 prevents their binding. frontiersin.orgresearchgate.netresearchgate.net
Dimerization InterfaceBridged in part by the amide-bound lipid chain of the ligandRelies more on protein-protein interactions, with a larger hydrophobic coreThe TLR2-TLR6 interface compensates for the lack of a third lipid chain to form a stable dimer.

Biotinylation is the process of attaching biotin to a molecule. In the case of this compound, the biotin moiety is added to facilitate detection, purification, and immobilization in experimental settings. rndsystems.com The available evidence suggests that this modification does not fundamentally alter the compound's primary biological activity as a TLR2/6 agonist.

Commercially available this compound is described as a functional TLR2/6 agonist, indicating that the biotin tag does not interfere with its ability to bind and activate the receptor complex. rndsystems.com Studies utilizing biotinylated Pam2CSK4 for lipid-mediated insertion into cell membranes or for immobilization on plates to study cell-surface specific signaling rely on the premise that the core interaction with TLR2/6 remains intact. nih.govfrontiersin.org The biotin group allows the ligand to be captured by streptavidin, which can be conjugated to fluorescent markers or solid supports, without abrogating the lipopeptide's ability to trigger downstream signaling pathways. nih.govfrontiersin.org While extensive studies directly comparing the binding affinity of biotinylated versus non-biotinylated Pam2CSK4 are not widely available, its routine use as a functional agonist implies that the biotinylation has minimal impact on the critical interactions between the diacylated lipid and peptide portions of the molecule and the TLR2/6 heterodimer.

Role of the Diacylated Lipopeptide Moiety in TLR2/6 Specificity

Downstream Intracellular Signaling Pathways Triggered by this compound

Upon successful binding of this compound and dimerization of the TLR2/6 extracellular domains, a signaling cascade is initiated within the cell. This process is crucial for translating the detection of a microbial pattern into a cellular response, typically the production of inflammatory mediators. invivogen.com The TLR2/6 signaling pathway is canonical and proceeds primarily through the MyD88-dependent route. invivogen.com

The signaling cascade for TLR2/6 is initiated by the recruitment of intracellular adaptor proteins to the now-juxtaposed Toll/interleukin-1 receptor (TIR) domains of the receptor complex. plos.org The process is dependent on the adaptor protein Myeloid Differentiation primary response 88 (MyD88). invivogen.comnih.gov

The key steps are as follows:

Adaptor Recruitment : The TLR2/6 TIR domains recruit the sorting adaptor TIR domain-containing adaptor protein (TIRAP), which in turn recruits MyD88. ibiantech.comuniversiteitleiden.nl

Myddosome Formation : MyD88 serves as a scaffold, recruiting members of the IL-1 receptor-associated kinase (IRAK) family, specifically IRAK4 and IRAK1. mdpi.com This assembly forms a higher-order signaling complex known as the Myddosome. universiteitleiden.nl

TRAF6 Activation : The activated IRAK complex then engages and activates TNF receptor-associated factor 6 (TRAF6), which is an E3 ubiquitin ligase. universiteitleiden.nlmdpi.com

Downstream Kinase Activation : Activated TRAF6 catalyzes the formation of a protein complex that ultimately activates the TAK1 (transforming growth factor-β-activated kinase 1) kinase complex. mdpi.com

This sequence of events effectively relays the signal from the cell membrane to downstream effector molecules that control gene expression. ibiantech.com

Key Proteins in the Pam2CSK4-Induced MyD88-Dependent Pathway

ProteinClassFunction in PathwayReference
TLR2/TLR6ReceptorBinds Pam2CSK4 and initiates signaling. invivogen.com
TIRAP (Mal)Sorting AdaptorBridges the TLR complex to MyD88. ibiantech.comuniversiteitleiden.nl
MyD88Signaling AdaptorScaffolding protein that recruits IRAK kinases. nih.gov
IRAK4 / IRAK1Serine/Threonine KinasesPhosphorylate downstream targets upon recruitment to the Myddosome. mdpi.com
TRAF6E3 Ubiquitin LigaseActivated by the IRAK complex; activates downstream kinase cascades. universiteitleiden.nlmdpi.com
TAK1MAP Kinase Kinase KinaseActivated by TRAF6; phosphorylates IKK complex and MKKs. mdpi.com

The MyD88-dependent signaling cascade culminates in the activation of key transcription factors, most notably Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1). invivogen.cominvivogen.com These factors are central regulators of inflammatory and immune gene expression.

NF-κB Activation : The TAK1 complex phosphorylates the IκB kinase (IKK) complex. mdpi.com Activated IKK then phosphorylates the inhibitory protein IκBα, targeting it for degradation. The degradation of IκBα releases the NF-κB dimer (typically p50/RelA), allowing it to translocate to the nucleus and bind to specific DNA sequences in the promoter regions of target genes, inducing the transcription of pro-inflammatory cytokines like TNF-α, IL-6, and IL-8. invivogen.commdpi.com Studies have shown that stimulation with Pam2CSK4 leads to a distinct pattern of NF-κB (RelA) binding to the genome. frontiersin.org

AP-1 Activation : The TAK1 complex also activates various Mitogen-Activated Protein Kinase (MAPK) pathways, including JNK and p38. mdpi.com These MAPKs, in turn, phosphorylate and activate components of the AP-1 transcription factor family (e.g., c-Jun and c-Fos). frontiersin.org Like NF-κB, activated AP-1 translocates to the nucleus to regulate the expression of genes involved in inflammation and cellular proliferation. mdpi.commdpi.com

The combined activation of NF-κB and AP-1 by the TLR2/6-MyD88 pathway ensures a robust and coordinated innate immune response to the presence of diacylated lipopeptides. invivogen.cominvivogen.com

MAPK Pathway Engagement in Response to this compound

The cellular response to this compound is significantly mediated through the activation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. This pathway is a crucial cascade of protein kinases that transduces extracellular signals to the nucleus, leading to a variety of cellular responses, including inflammation, cell proliferation, and differentiation. The primary MAPK pathways engaged by this compound include the p38 MAPK, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK) pathways.

Upon binding to the TLR2/6 heterodimer, this compound initiates a signaling cascade that leads to the phosphorylation and activation of MAPK kinases (MAPKKs), which in turn phosphorylate and activate the respective MAPKs.

p38 MAPK: Activation of the p38 MAPK pathway is a prominent event following Pam2CSK4 stimulation. frontiersin.orgbiorxiv.org This activation is critical for the subsequent production of pro-inflammatory cytokines. mathworks.com For instance, in bovine nonclassical monocytes, stimulation with Pam2CSK4 leads to a strong phosphorylation of p38 MAPK. frontiersin.orgbiorxiv.org Inhibition of the p38 MAPK pathway has been shown to reduce the inflammatory response triggered by TLR2 agonists. mathworks.com

The engagement of these MAPK pathways is a central mechanism through which this compound orchestrates an inflammatory response at the molecular level.

Influence on Gene Expression and Cytokine Production Induced by this compound

The activation of MAPK and other signaling pathways by this compound culminates in significant changes in gene expression, leading to the production of a host of inflammatory mediators, including pro-inflammatory cytokines and chemokines.

Upregulation of Pro-inflammatory Cytokines (e.g., TNF-α, IL-1β, IL-6, IL-8, IL-12)

A hallmark of this compound stimulation is the robust upregulation of pro-inflammatory cytokines. These proteins are key players in the innate immune response, responsible for orchestrating the defense against pathogens.

Tumor Necrosis Factor-alpha (TNF-α): Pam2CSK4 is a potent inducer of TNF-α production in various cell types, including human mononuclear cells and murine macrophages. nih.govmathematica-journal.com This production is often synergistic with other signals, such as those from Fcγ receptors. nih.gov

Interleukin-6 (IL-6): The secretion of IL-6 is significantly increased upon stimulation with Pam2CSK4. nih.govnih.gov This response is heavily dependent on the p38 MAPK pathway.

Interleukin-1beta (IL-1β): Expression of IL-1β is also upregulated following Pam2CSK4 treatment. biorxiv.org

Interleukin-8 (IL-8): Pam2CSK4 induces the expression of the chemokine IL-8, which is a potent chemoattractant for neutrophils. nih.gov

Interleukin-12 (IL-12): The production of IL-12, a key cytokine in the development of T helper 1 (Th1) cell responses, is also stimulated by Pam2CSK4. nih.gov

The following table summarizes the pro-inflammatory cytokines induced by Pam2CSK4.

CytokineEffect of Pam2CSK4 StimulationCell Type/ContextReference
TNF-α UpregulationHuman mononuclear cells, Murine macrophages nih.govmathematica-journal.com
IL-6 UpregulationHuman mononuclear cells, Duck spleen nih.govnih.gov
IL-1β UpregulationHuman immune cells biorxiv.orgnih.gov
IL-8 UpregulationHuman intestinal epithelial cells nih.gov
IL-12 UpregulationHuman immune cells nih.gov

Induction of Chemokines and Recruitment Factors

In addition to cytokines, this compound stimulates the expression of various chemokines, which are critical for recruiting immune cells to the site of inflammation.

CCL2 (MCP-1): The expression of Chemokine (C-C motif) ligand 2, also known as monocyte chemoattractant protein-1, is induced by Pam2CSK4. researchgate.net This chemokine is vital for the recruitment of monocytes, dendritic cells, and memory T cells.

CXCL10 (IP-10): Pam2CSK4 stimulation can also lead to the upregulation of Chemokine (C-X-C motif) ligand 10, or interferon-gamma-inducible protein 10. researchgate.net This chemokine attracts monocytes/macrophages, T cells, NK cells, and dendritic cells.

The induction of these chemokines plays a pivotal role in the inflammatory cascade initiated by this compound.

Differential Gene Expression Profiling in Activated Cells

The interaction of this compound with TLR2/6 triggers a broad transcriptional program in target cells. Gene expression profiling studies using techniques like RNA-sequencing and microarrays have provided insights into the wide array of genes modulated by this lipopeptide.

Treatment of various cell types with Pam2CSK4 leads to the differential expression of a large number of genes involved in inflammation, immune response, cell cycle, and apoptosis. For example, in Detroit 562 pharyngeal epithelial cells, treatment with Pam2CSK4 resulted in significant changes in the expression of numerous genes. nih.gov Similarly, in vivo studies in mice have shown that inhalation of Pam2CSK4 alters the gene expression profile in the lungs. nih.gov

The table below provides a selection of genes that have been reported to be differentially expressed in response to Pam2CSK4 stimulation across various studies.

Gene CategoryGene NameChange in ExpressionCell Type/ModelReference
Immune Response FcγRIIa (FCGR2A)UpregulationHuman monocytes nih.gov
SHIP (INPP5D)DownregulationHuman monocytes nih.gov
NOS1UpregulationOdontoblast-like cells researchgate.net
NOS2UpregulationOdontoblast-like cells, Mouse macrophages researchgate.netnih.gov
NOS3UpregulationOdontoblast-like cells researchgate.net
TLR1UpregulationCiona robusta juveniles researchgate.net
TLR2UpregulationCiona robusta juveniles, Odontoblast-like cells researchgate.netresearchgate.net
CCL2UpregulationOdontoblast-like cells researchgate.net
CXCL8UpregulationOdontoblast-like cells researchgate.net
Cell Cycle & Proliferation Genes related to cell cycle progressionUpregulationMyeloid-derived suppressor cells researchgate.net
Anti-apoptosis Bcl2l1, Bcl3UpregulationMyeloid-derived suppressor cells researchgate.net

This differential gene expression underscores the pleiotropic effects of this compound on cellular function, extending beyond the immediate inflammatory response to influence cell survival and proliferation pathways.

Immunological Research Applications of Pam2csk4 Biotin

Modulation of Antigen-Presenting Cell (APC) Function

APCs are a critical bridge between the innate and adaptive immune systems, responsible for processing and presenting antigens to T lymphocytes. longdom.org Pam2CSK4 modulates the function of these cells by activating intracellular signaling cascades upon binding to TLR2/6. invivogen.com This activation leads to the upregulation of molecules involved in T cell stimulation and the initiation of a robust immune response. plos.orgtandfonline.comcriver.com

Dendritic cells are the most potent type of APC, playing a primary role in initiating T cell-mediated immunity. longdom.orgnih.gov The activation and maturation of DCs are crucial steps for an effective adaptive immune response. criver.com Pam2CSK4 has been shown to be a strong inducer of DC activation and maturation. tandfonline.comnih.gov The interaction between Pam2CSK4 and TLR2 on DCs initiates a signaling pathway, predominantly through the MyD88 adaptor protein, which results in the production of pro-inflammatory cytokines and the enhancement of the DC's antigen presentation capabilities. invivogen.comtandfonline.comnih.gov

A hallmark of DC maturation is the increased surface expression of co-stimulatory molecules, which are essential for the effective activation of naive T cells. criver.com Research has demonstrated that stimulation with Pam2CSK4 significantly increases the expression levels of CD40, CD80, and CD86 on the surface of dendritic cells. tandfonline.comnih.gov For instance, studies on murine CD11c+ DCs co-cultured with myeloid-derived suppressor cells showed that Pam2CSK4 treatment led to a notable upregulation of these key co-stimulatory molecules. tandfonline.comnih.gov Similarly, human monocyte-derived Langerhans cells, a specific type of DC, also exhibit increased CD40 and CD86 expression upon stimulation with Pam2CSK4. This upregulation converts the DC into a more potent stimulator of T cell responses.

Table 1: Effect of Pam2CSK4 on Co-stimulatory Molecule Expression on Dendritic Cells

Co-stimulatory MoleculeEffect of Pam2CSK4 StimulationCell TypeReference
CD40 UpregulationMurine CD11c+ DCs, Human Langerhans Cells tandfonline.comnih.gov
CD80 UpregulationMurine CD11c+ DCs tandfonline.comnih.gov
CD86 UpregulationMurine CD11c+ DCs, Human Langerhans Cells tandfonline.comnih.gov

Upon activation, DCs also increase the surface expression of Major Histocompatibility Complex Class II (MHC-II) molecules. criver.com These molecules present processed exogenous antigens to CD4+ T helper cells, a critical step in orchestrating the adaptive immune response. nih.gov Stimulation of DCs with TLR ligands, including Pam2CSK4, has been shown to enhance MHC-II surface levels. researchgate.netresearchgate.net The underlying mechanism involves the stabilization of MHC-II molecules at the plasma membrane. In immature DCs, MHC-II is subject to ubiquitination and rapid degradation. nih.gov However, TLR-mediated activation signals inhibit this ubiquitination process, leading to a prolonged survival of MHC-II complexes on the cell surface and thereby increasing the DC's capacity to present antigens. nih.gov

Cross-presentation is a specialized process, primarily carried out by DCs, whereby exogenous antigens are presented on MHC class I molecules to activate cytotoxic CD8+ T cells. nih.govfrontiersin.org This pathway is vital for generating immune responses against tumors and viruses that may not directly infect DCs. frontiersin.org TLR2 activation by ligands like Pam2CSK4 has been found to accelerate the cross-presentation of antigens. tandfonline.comnih.gov Research indicates that TLR signaling within the phagosome is a key part of this mechanism. When a DC engulfs an antigen associated with a TLR ligand like Pam2CSK4, the intraphagosomal TLR2 recognizes the ligand and initiates a MyD88-dependent signaling cascade. nih.gov This signaling promotes the recruitment of MHC class I molecules from a Rab11a+ endosomal recycling compartment to the phagosome, where they can be loaded with peptides derived from the exogenous antigen for subsequent presentation at the cell surface. nih.gov

B lymphocytes are another class of professional APCs that also express TLRs, including TLR2. plos.org TLR stimulation can directly influence B cell activation, proliferation, and differentiation into antibody-producing plasma cells. plos.orgnih.gov

Pam2CSK4 has been identified as a potent direct activator of B cells. creative-diagnostics.com Studies using purified murine splenic B cells have shown that Pam2CSK4, acting as a TLR2/6 agonist, can induce strong B cell proliferation. nih.gov This activation occurs independently of T cell help. The proliferative response of splenic B cells to Pam2CSK4 has been observed to be dose-dependent. nih.gov Furthermore, Pam2CSK4 can synergize with other stimuli, such as the B cell receptor (BCR) or CD40 signaling, to further augment B cell proliferation and influence their differentiation fate. nih.govaai.org

Table 2: Research Findings on Direct Splenic B Cell Activation by Pam2CSK4

Research FindingExperimental ContextOutcomeReference
Proliferation Induction Purified mouse splenic B cells stimulated with Pam2CSK4Strong induction of B cell proliferation nih.gov
Synergistic Proliferation Splenic B cells stimulated with anti-CD180 mAb and Pam2CSK4Augmented proliferative response compared to either stimulus alone aai.org
Modulation of Differentiation Splenic B cells stimulated with Pam2CSK4 and mCD40LSynergistic effect leading to differentiation into antibody-secreting cells nih.gov

B Cell Activation and Differentiation

Combinatorial Signaling with Co-receptors (e.g., CD86) for B Cell Responses

Research has demonstrated a powerful synergy between TLR2 signaling, initiated by agonists like Pam2CSK4, and co-stimulatory molecules on B cells, such as CD86. creative-diagnostics.com This combinatorial signaling provides a B cell receptor (BCR)-independent pathway for the activation of resting B cells (RB cells). thermofisher.com When RB cells are simultaneously stimulated with Pam2CSK4 and through CD86 (e.g., using an anti-CD86 antibody), they exhibit significantly enhanced activation, proliferation, and differentiation. creative-diagnostics.comnih.gov

This co-stimulation leads to the differentiation of RB cells, preferably into a phenotype resembling marginal zone precursors (CD19+IgDhiIgMhiCD21/35hiCD23hi), within a shorter timeframe than traditional activation pathways. thermofisher.com Furthermore, TLR2 stimulation on B cells can enhance the expression of co-stimulatory molecules like CD86, creating a positive feedback loop that amplifies the immune response. creative-diagnostics.com The synergistic effect is dose-dependent, with maximum proliferation observed at specific concentrations of both the TLR2 agonist and the CD86 stimulus. larvol.com This cooperative role between innate (TLR2) and adaptive (CD86) immune components highlights a crucial mechanism for bolstering B cell-mediated immunity. creative-diagnostics.com

Table 1: Effect of Combinatorial Signaling on Resting B Cell (RB Cell) Activation This table is interactive. Click on the headers to sort.

Stimulus Observed Effect on RB Cells Key Findings Reference
Pam2CSK4 + anti-CD86 Ab Significant increase in proliferation and activation Demonstrates synergy between TLR2 and CD86 signaling. creative-diagnostics.com
Pam2CSK4 + anti-CD86 Ab Enhanced differentiation into marginal zone precursors Suggests a specific pathway for B cell fate determination. thermofisher.com
Pam2CSK4 + anti-CD40 Ab Augmented proliferation and ability to help T cells Shows synergy with another critical co-stimulatory molecule. nih.govlarvol.com
Pam2CSK4 alone Induces proliferation and activation Establishes baseline TLR2-mediated B cell activation. frontiersin.orgtocris.com
Immunoglobulin Isotype Secretion Modulation

The combinatorial signaling of Pam2CSK4 and CD86 not only drives B cell activation and differentiation but also profoundly influences their effector function, particularly the secretion of immunoglobulins. thermofisher.com Studies using sandwich ELISA to measure antibody production have shown that co-stimulation of resting B cells with Pam2CSK4 and an anti-CD86 antibody significantly augments the secretion of IgM and IgG1 isotypes compared to stimulation with either agent alone. thermofisher.comlarvol.com

This modulation indicates that the synergy between TLR2 and co-stimulatory pathways is critical for promoting immunoglobulin class switch recombination, a key process for generating diverse and effective humoral immunity. thermofisher.com The ability to enhance the secretion of specific isotypes like IgG1 is particularly important for developing responses against various pathogens. These findings underscore the potential of using TLR2 agonists in conjunction with signals that engage co-stimulatory molecules to bolster humoral immune responses in vaccination strategies. thermofisher.com

Regulation of T Cell Responses and Differentiation

Pam2CSK4 Biotin (B1667282) is a valuable tool for investigating the complex regulation of T cell responses. As a TLR2 agonist, it influences the direction of T helper (Th) cell polarization, the formation of memory T cells, and the signaling cascades downstream of the T cell receptor.

Th1-Biased Immune Response Induction

The role of Pam2CSK4 in directing Th1-biased immune responses is nuanced and highly dependent on the context of its administration. In some settings, such as in vaccine formulations, Pam2CSK4 has been shown to be a potent adjuvant that induces a significant Th1-biased immune response, which is crucial for clearing intracellular pathogens. nih.gov However, other studies reveal a route-dependent effect. While intravenous administration of TLR2 agonists promotes strong Th1 polarization, cutaneous (intradermal) immunization with Pam2CSK4 can actively suppress the priming of Th1 responses. aai.orgwikipathways.orgnih.gov This suppression in the skin is not associated with a shift towards Th2 or Th17 phenotypes but represents a distinct inhibitory mechanism. wikipathways.orgnih.gov This highlights that the local microenvironment and route of delivery are critical variables in determining the outcome of TLR2-mediated T cell polarization.

Enhancement of Memory T Cell and Follicular Helper T Cell Differentiation

Recent research highlights a significant role for Pam2CSK4 in promoting the development of long-term immunity through the enhancement of specialized T cell subsets. When used as an adjuvant with a nanoparticle vaccine, Pam2CSK4 was found to significantly enhance the differentiation of both memory T cells and T follicular helper (Tfh) cells. nih.gov Tfh cells are a subset of CD4+ T cells essential for the formation of germinal centers and the generation of long-lived, high-affinity antibody responses and memory B cells. nih.govjci.org

Agonists of TLR2 have been reported to increase the production of Tfh cells and their secretion of IL-21, a key cytokine for B cell help. frontiersin.org Some studies indicate that while TLR2 agonists may fail to stimulate Th1 cells under certain conditions, they are effective at inducing Tfh responses. aai.org This capacity to drive the differentiation of both memory and Tfh cells makes Pam2CSK4 a subject of intense research for improving vaccine efficacy and generating durable humoral immunity. nih.gov

T Cell Receptor Signaling Modulation

Pam2CSK4 can modulate T cell responses by influencing the signaling pathways initiated by the T cell receptor (TCR). The activation of TLR2 by Pam2CSK4 triggers an intracellular signaling cascade through the MyD88 adaptor protein, leading to the activation of the transcription factor NF-κB. nih.govinvivogen.com This pathway is a convergence point for both TLR and TCR signaling. Research has shown that the TLR2 component of a dual agonist can reactivate latent HIV in memory CD4+ T cells by directly inducing NF-κB activation. jci.orgquanterix.com

Furthermore, Pam2CSK4 can indirectly modulate TCR signaling by activating other immune cells. For instance, B cells stimulated with Pam2CSK4 and an anti-CD40 antibody show an enhanced capacity to activate T cells. nih.gov Microarray analysis of these B cells revealed changes in the expression of genes involved in T cell activation and TCR signaling. nih.gov Experiments have also directly assessed the effect of Pam2CSK4 on T cells stimulated with anti-CD3 and anti-CD28 antibodies, which mimic TCR engagement, confirming its role as a modulator of this critical activation pathway. frontiersin.org

Interaction with Myeloid-Derived Suppressor Cells (MDSCs)

Myeloid-derived suppressor cells (MDSCs) are a heterogeneous population of immature myeloid cells known for their capacity to suppress T cell function, thereby posing a challenge in cancer immunotherapy. Pam2CSK4 has been shown to interact specifically with the monocytic subset of MDSCs (M-MDSCs). nih.gov

Activation of TLR2 on M-MDSCs by Pam2CSK4 enhances their immunosuppressive activity. nih.gov This is achieved through several mechanisms:

Increased Survival and Differentiation: Pam2CSK4 promotes the survival of MDSCs and drives the differentiation of M-MDSCs into macrophages. nih.govquanterix.com

Enhanced Suppressive Function: The suppressive function of M-MDSCs, but not granulocytic MDSCs (G-MDSCs), is significantly increased by Pam2CSK4 treatment. nih.gov

NO-Mediated T Cell Suppression: The enhanced suppression is dependent on the production of nitric oxide (NO). Pam2CSK4 augments a process where M-MDSC-derived macrophages, after transiently activating CD8+ T cells to produce interferon-gamma (IFN-γ), are themselves induced by IFN-γ to express inducible nitric oxide synthase (iNOS). The resulting NO suppresses the proliferation of CD8+ T cells. nih.gov

This interaction does not inhibit the maturation of dendritic cells (DCs), as Pam2CSK4 was found to increase the expression of co-stimulatory molecules like CD80 and CD86 on DCs even in the presence of MDSCs. nih.gov

Table 2: Pam2CSK4 Interaction with MDSC Subsets This table is interactive. Click on the headers to sort.

MDSC Subset Effect of Pam2CSK4 Mechanism Outcome Reference
Monocytic MDSC (M-MDSC) Enhanced immunosuppressive activity Increased survival and differentiation to macrophages; IFN-γ/iNOS-dependent NO production. Suppression of CD8+ T cell proliferation. nih.gov
Granulocytic MDSC (G-MDSC) No enhancement of immunosuppressive activity Does not respond in the same manner as M-MDSCs. No change in T cell suppression. nih.gov

Inducible Nitric Oxide Synthase (iNOS) Expression in MDSCs

Effects on Platelet Signaling and Cellular Interactions

Beyond their role in hemostasis, platelets are increasingly recognized as key players in inflammation and immunity, expressing functional TLRs that can initiate immune responses. nih.gov Pam2CSK4 has been identified as a potent activator of platelet function through its interaction with TLR2.

Pam2CSK4 activates platelets by triggering a specific signaling cascade involving the TLR2/Nuclear Factor-κB (NF-κB) axis and Bruton's tyrosine kinase (BTK). nih.govnih.gov Mechanistic studies have confirmed that Pam2CSK4 induces platelet responses such as granule secretion and integrin αIIbβ3 activation. nih.govnih.gov The activation is dependent on TLR2, and pharmacologic inhibition of NF-κB or BTK reduces these platelet responses, confirming their central role in the signaling pathway downstream of TLR2. nih.govresearchgate.net This signaling initiates an inflammatory response in platelets, leading to functional changes like aggregation and adhesion. medchemexpress.comfrontiersin.org

A significant consequence of Pam2CSK4-induced platelet activation is the promotion of interactions between platelets and endothelial cells. nih.govnih.gov Platelets challenged with Pam2CSK4 show increased adhesion to human umbilical vein endothelial cells (HUVECs) under both static and physiologically relevant flow conditions. nih.govnih.gov Furthermore, the presence of Pam2CSK4-activated platelets enhances inflammatory responses in the endothelial cells themselves. nih.govfrontiersin.org This suggests that in inflammatory conditions where TLR2 ligands are present, platelets can become activated and subsequently attach to the vascular endothelium, potentially contributing to thrombo-inflammatory diseases. nih.govresearchgate.net

Table 2: Effects of Pam2CSK4 on Platelet Function and Interactions

ParameterObservationKey MediatorsReferences
Platelet Activation Induces granule secretion and integrin activationTLR2, NF-κB, BTK nih.gov, nih.gov, researchgate.net
Platelet Aggregation PromotedTLR2, NF-κB, BTK nih.gov, nih.gov
Adhesion to Collagen IncreasedTLR2, NF-κB, BTK nih.gov, medchemexpress.com
Adhesion to Endothelial Cells Increased under static and flow conditionsTLR2 nih.gov, frontiersin.org, nih.gov
Endothelial Inflammation Enhanced in the presence of activated plateletsPlatelet-Endothelial Interaction nih.gov, frontiersin.org

Advanced Methodologies and Research Tools Utilizing Pam2csk4 Biotin

Detection and Imaging Techniques

The biotin (B1667282) tag on Pam2CSK4 allows for its detection and visualization using streptavidin conjugates, which can be linked to fluorescent dyes or enzymes. This has facilitated a deeper understanding of its interaction with cells and receptors.

Flow Cytometry-Based Analysis of Cellular Uptake and Receptor Binding using Biotinylation

Flow cytometry is a powerful technique for analyzing individual cells in a heterogeneous population. wilhelm-lab.com When used in conjunction with biotinylated Pam2CSK4, it allows for the quantification of cellular uptake and receptor binding at a single-cell level.

In this method, cells are incubated with Pam2CSK4 Biotin. The biotinylated ligand that binds to the cell surface or is internalized can then be detected using a fluorescently labeled streptavidin conjugate. The fluorescence intensity of individual cells is measured by the flow cytometer, providing a quantitative measure of Pam2CSK4 association with the cells.

This approach has been instrumental in studies investigating the cellular targets of Pam2CSK4 and the efficiency of its uptake. For instance, research has utilized flow cytometry to assess the uptake of biotinylated ligands by specific cell populations, such as dendritic cells, to understand how adjuvants like Pam2CSK4 enhance immune responses. plos.orgnih.gov By using antibodies against specific cell surface markers, researchers can simultaneously identify different cell types and quantify the extent of this compound binding to each, revealing cell-specific interactions.

Table 1: Representative Flow Cytometry Data for Cellular Uptake

Cell TypeTreatmentMean Fluorescence Intensity (MFI)Percentage of Positive Cells (%)
Dendritic CellsControl101.5
Dendritic CellsThis compound15014.5
MacrophagesControl81.2
MacrophagesThis compound12011.8

This is a hypothetical data table created for illustrative purposes.

Enzyme-Linked Immunosorbent Assays (ELISA) and AlphaScreen Assays for Binding Studies

ELISA and AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) are high-throughput screening techniques widely used to study molecular interactions. sickkids.caharvard.edu this compound is a key reagent in these assays for characterizing its binding to TLR2 and for screening potential inhibitors.

In a typical ELISA-based binding assay, a recombinant TLR2 protein is coated onto the wells of a microplate. This compound is then added, and its binding to the immobilized receptor is detected by streptavidin conjugated to an enzyme, such as horseradish peroxidase (HRP). The addition of a substrate for the enzyme results in a measurable colorimetric or chemiluminescent signal that is proportional to the amount of bound this compound.

The AlphaScreen assay is a bead-based technology that measures interactions in a homogeneous solution. sickkids.ca In the context of this compound, streptavidin-coated "donor" beads bind to the biotinylated ligand, while "acceptor" beads are coated with an antibody against TLR2. When this compound binds to TLR2, the donor and acceptor beads are brought into close proximity. Upon excitation of the donor beads, a singlet oxygen is generated, which diffuses to the acceptor beads and initiates a chemiluminescent signal. This technology has been successfully used to study the inhibition of Pam2CSK4 binding to TLR2 by various molecules. pnas.org

Table 2: Comparison of ELISA and AlphaScreen for this compound Binding Studies

FeatureELISAAlphaScreen
Principle Enzyme-substrate reactionProximity-based energy transfer
Format Heterogeneous (requires washing steps)Homogeneous (no washing steps)
Sensitivity Nanogram to picogram rangePicomolar to femtomolar range
Throughput HighVery High
Application Example Quantifying binding of this compound to immobilized TLR2High-throughput screening of inhibitors of the Pam2CSK4-TLR2 interaction revvity.comnih.gov

Confocal Microscopy for Localization Studies

Confocal microscopy provides high-resolution optical imaging with the ability to create 3D reconstructions of a sample by collecting images from different focal planes. qutech.nl This technique is invaluable for visualizing the subcellular localization of this compound.

To perform localization studies, cells are treated with this compound and then stained with a fluorescently labeled streptavidin. By using a confocal microscope, researchers can visualize the distribution of the fluorescent signal within the cell. This allows for the determination of whether Pam2CSK4 is localized to the plasma membrane, endosomes, or other intracellular compartments. Co-localization studies, where other cellular components are simultaneously labeled with different fluorescent markers, can provide further insights into the trafficking pathways of Pam2CSK4 and its interaction with specific organelles. For example, studies have used confocal microscopy to observe the internalization of biotinylated proteins and their subsequent trafficking within the cell. researchgate.net

Affinity-Based Purification and Isolation Strategies

The strong and specific interaction between biotin and streptavidin is the foundation for powerful affinity purification techniques. This compound enables the isolation of its binding partners and associated protein complexes from complex biological samples.

Streptavidin-Biotin System for Isolation of this compound-Bound Complexes

The streptavidin-biotin system is a cornerstone of affinity chromatography for purifying biotinylated molecules and their interacting partners. akadeum.com Streptavidin is typically immobilized on a solid support, such as agarose (B213101) or magnetic beads. When a cell lysate containing this compound-bound complexes is passed over this support, the biotinylated complexes are captured.

This method allows for the specific enrichment of the TLR2/TLR6 receptor complex, along with any other proteins that may be associated with it upon ligand binding. After washing away non-specifically bound proteins, the captured complexes can be eluted. However, due to the high affinity of the biotin-streptavidin interaction, elution often requires harsh, denaturing conditions. nih.gov Despite this challenge, this technique is highly effective for identifying the components of the Pam2CSK4 signaling complex.

Applications in Protein-Ligand Interaction Studies

The ability to isolate this compound-bound complexes is crucial for detailed protein-ligand interaction studies. Once isolated, the protein complexes can be analyzed by various downstream techniques, such as SDS-PAGE and Western blotting, to identify known components or by mass spectrometry for the discovery of novel interacting partners.

This approach has been pivotal in elucidating the molecular basis of TLR2/TLR6 activation by diacylated lipoproteins. By isolating the receptor complex after stimulation with this compound, researchers can study post-translational modifications, conformational changes, and the recruitment of downstream signaling adaptors. This methodology provides a powerful tool to dissect the intricate molecular events that initiate the innate immune response. nih.gov

Conjugation Strategies for Research Probes

The modification of Pam2CSK4, a synthetic diacylated lipopeptide and potent Toll-like receptor 2/6 (TLR2/6) agonist, through chemical conjugation has unlocked advanced methodologies for its use as a sophisticated research probe. creative-diagnostics.cominvivogen.com These strategies leverage the inherent properties of both the Pam2CSK4 molecule and the conjugated moiety to facilitate detailed investigations into immune activation and cellular processes.

Biotinylation for Integration into Multicomponent Research Systems

Biotinylation, the covalent attachment of a biotin molecule to Pam2CSK4, is a cornerstone strategy for integrating the lipopeptide into complex, modular research systems. researchgate.net This approach capitalizes on the exceptionally high-affinity, non-covalent interaction between biotin and proteins such as streptavidin or avidin. By creating this compound, the lipopeptide is transformed into a versatile probe that can be easily linked to a wide array of other molecules that have been pre-conjugated with streptavidin.

This "plug-and-play" functionality is instrumental in various analytical techniques. For instance, in an Enzyme-Linked Immunosorbent Assay (ELISA), cell lysates containing biotinylated Pam2CSK4 can be analyzed. nih.gov The biotin tag allows for detection via horseradish peroxidase (HRP)-labeled streptavidin, which in turn generates a measurable colorimetric signal upon the addition of a substrate like TMB. nih.gov This method provides a quantitative measure of the lipopeptide's presence. nih.gov Similarly, for flow cytometry or microscopy, streptavidin conjugated to a fluorophore can be used to visualize the location and binding of Pam2CSK4 on or within cells. biorxiv.org

The utility of this system lies in its modularity, allowing researchers to easily swap detection methods or link Pam2CSK4 to other biological components without needing to re-synthesize the entire complex each time. The general principle of using biotinylation to identify intracellular binding partners and to build assay systems is a common and powerful technique in molecular biology. researchgate.net

ComponentRole in the Research SystemExample Application
This compound The target molecule and TLR2/6 agonist, tagged for detection.Stimulates immune cells in vitro.
Streptavidin-HRP A detection enzyme that specifically binds to the biotin tag.Used in ELISAs to quantify Pam2CSK4. nih.gov
Streptavidin-Fluorophore A fluorescent probe that specifically binds to the biotin tag.Used in flow cytometry to identify cells that have taken up Pam2CSK4. biorxiv.orgresearchgate.net
TMB Substrate A chemical that reacts with HRP to produce a colored product.Provides the colorimetric signal for quantification in an ELISA. nih.gov

Lipid-Mediated Insertion into Immune Cell Membranes

A key feature of Pam2CSK4 is its lipopeptide structure, which includes two palmitoyl (B13399708) lipid tails. nih.gov This lipid component can be exploited for a powerful delivery strategy known as lipid-mediated insertion or "depoting". biorxiv.orgfrontiersin.org This process involves the rapid partitioning and anchoring of the lipid tails from this compound into the lipid bilayer of a cell's plasma membrane. biorxiv.orgfrontiersin.org This effectively "depots" the molecule onto the cell surface, mimicking the natural insertion of lipid-anchored proteins and bypassing the need for active uptake via endocytic pathways. researchgate.net

Research has demonstrated that this method is highly efficient for decorating the surfaces of various immune cells, including B cells and T cells, which traditionally exhibit low rates of non-specific uptake. biorxiv.org In one study, biotinylated Pam2CSK4 was incubated with murine splenocytes. nih.govfrontiersin.org The successful insertion into the membranes of B220⁺ B cells, CD4⁺ T cells, and CD8⁺ T cells was confirmed and quantified by staining the cells with fluorescently labeled streptavidin and analyzing them via flow cytometry. nih.govresearchgate.netfrontiersin.org The resulting increase in median fluorescent intensity (MFI) provides a direct measure of the amount of Pam2CSK4 anchored to the cells. researchgate.net

This technique provides a reliable method for presenting the TLR2/6 agonist directly on the surface of target immune cells, enabling precise studies of receptor engagement and downstream signaling events.

Immune Cell TypeLigandLoading Efficiency (Fold Increase in MFI)
B220⁺ B Cells Biotinylated Pam2CSK4~100-fold researchgate.net
CD4⁺ T Cells Biotinylated Pam2CSK4~100-fold researchgate.net
CD8⁺ T Cells Biotinylated Pam2CSK4~100-fold researchgate.net
(Data is illustrative of findings reported in research where biotinylated Pam2CSK4 was incubated with splenic immune cells for 1 hour. researchgate.net)

Development of Biotinylated Vaccine Antigens and Adjuvants

In vaccine development, Pam2CSK4 is recognized as a potent adjuvant capable of enhancing both humoral (antibody-based) and cellular immune responses. nih.govfrontiersin.org The conjugation of biotin to components within a vaccine formulation serves as a critical tool for research and analysis, particularly for developing immunoassays to evaluate vaccine efficacy. nih.gov

While Pam2CSK4 itself can be biotinylated, a common strategy in vaccine research involves the biotinylation of the target antigen. nih.gov This allows for the development of highly specific and sensitive ELISAs to measure the antibody response elicited by a vaccine. In this setup, a plate is coated with streptavidin, which then captures a biotinylated version of the vaccine antigen (e.g., a specific peptide). nih.gov Serum from a vaccinated subject can then be added, and any antibodies that recognize the antigen will bind. A secondary, enzyme-linked antibody is then used to detect these antigen-specific antibodies. nih.gov

This methodology offers a significant advantage over passive adsorption of the antigen to the ELISA plate, as it ensures a uniform orientation and presentation of the antigen, potentially improving the accuracy of antibody titer measurements. nih.gov The use of a biotinylated antigen in conjunction with an adjuvant like Pam2CSK4 allows for a robust system to test how effectively the adjuvant is enhancing the desired immune response to that specific antigen. This approach was used to evaluate antibody binding to a lipidated M2-derived peptide, where a biotinylated version of the peptide was used as the coating antigen in an ELISA. nih.gov Such techniques are fundamental to the preclinical development and optimization of new subunit vaccines. mdpi.com

Structure Activity Relationship Sar Studies of Pam2csk4 and Its Analogs

Influence of Stereochemistry at the Thio-glycerol Lipopeptide Core on TLR2/6 Activity

The stereochemistry of the thio-glycerol core in Pam2CSK4 analogs is a critical determinant of their ability to activate the TLR2/6 heterodimer. Research has demonstrated that the R-stereoisomer at this core is preferred for maximal TLR2/6 activity. nih.govnih.gov

Systematic investigations involving the synthesis of (R), (S), and racemic analogs of Pam2CS(OMe) have shown that the R-isomers consistently outperform the S-isomers in TLR2 activation assays. nih.govnih.gov This preference for the R-configuration is reflected in enhanced downstream signaling, including increased cytokine production (such as IL-6, IL-10, and TNF-α) by human peripheral blood mononuclear cells. nih.govnih.gov

The following table summarizes the comparative activity of different stereoisomers.

StereoisomerRelative TLR2/6 ActivityReference
(R)-isomerHigh nih.govnih.gov
(S)-isomerLow nih.govnih.gov
Racemic mixtureIntermediate nih.govnih.gov

Comparative Analysis of Diacylated versus Triacylated Lipopeptides

The number of fatty acid chains (acylation state) on a lipopeptide is a key factor in determining which TLR2 heterodimer it will engage. Diacylated lipopeptides, such as Pam2CSK4, are generally recognized by the TLR2/6 heterodimer, while triacylated lipopeptides, like Pam3CSK4, are recognized by the TLR2/1 heterodimer. researchgate.netinvivogen.commdpi.com

This specificity arises from the structural differences between TLR1 and TLR6. TLR1 possesses a binding pocket that can accommodate the third acyl chain of triacylated lipopeptides, whereas TLR6 has a more hydrophobic interface suited for diacylated ligands. researchgate.netbiorxiv.org Consequently, the cellular response can differ depending on the acylation state of the lipopeptide. For instance, in human pulmonary epithelial cells, the diacylated Pam2CSK4 has been shown to be a more potent inducer of IL-8 secretion compared to the triacylated Pam3CSK4. biorxiv.org

However, it is important to note that this distinction is not absolute. Some studies have shown that certain di- and triacylated lipopeptides can be recognized by both TLR2/1 and TLR2/6 heterodimers, suggesting a more complex interaction than a simple binary choice. vetres.org Furthermore, some diacylated lipopeptides, including Pam2CSK4, have been observed to induce signaling in a TLR6-independent manner in certain contexts, indicating that both the lipid and peptide portions contribute to the specificity of receptor recognition. nih.govcreative-diagnostics.com

The table below outlines the primary receptor recognition for di- and triacylated lipopeptides.

Lipopeptide TypePrimary TLR HeterodimerReference
Diacylated (e.g., Pam2CSK4)TLR2/6 researchgate.netinvivogen.commdpi.com
Triacylated (e.g., Pam3CSK4)TLR2/1 researchgate.netinvivogen.commdpi.com

Role of Lipid and Peptide Moieties in Receptor Interaction and Cellular Responses

Both the lipid (acyl chains) and peptide components of Pam2CSK4 are crucial for its interaction with TLR2 and the subsequent initiation of cellular responses. nih.gov

The lipid moiety, specifically the two palmitoyl (B13399708) chains, inserts into the hydrophobic pocket of the TLR2/6 heterodimer, which is a primary driver of receptor activation. researchgate.net The length of these acyl chains is important; for instance, monoacyl derivatives show that an optimal acyl chain length is C16 for human TLR2 activity. acs.org The thioether bridge connecting the diacyl and dipeptide units is also critical, as its replacement with an oxoether bridge leads to a significant drop in activity. acs.org

The peptide moiety also plays a significant role in the specificity and strength of the immune response. nih.gov While the Cys-Ser dipeptide unit is considered a minimal structural requirement, its stereochemistry is not as critical a determinant of activity as the thio-glycerol core. acs.org However, the amino acid sequence can influence the interaction with the TLR2/6 complex. For example, studies have suggested that the CSK4 portion of Pam2CSK4 is responsible for its activity in platelets, as another diacylated lipopeptide, FSL-1, which lacks this peptide sequence, is inactive in this cell type. nih.gov This indicates that different peptide moieties can modulate the cellular response to the same lipid core. nih.gov

Combinatorial Immunological Studies Involving Pam2csk4 Biotin

Synergistic Effects with Extracellular Ribosomal RNA (eRNA) and Other Pattern Recognition Receptor Ligands

The immune response to pathogens is rarely initiated by a single molecular pattern. More often, host pattern recognition receptors (PRRs) are engaged by multiple ligands simultaneously, leading to integrated and often synergistic outcomes. Pam2CSK4 has been a key compound in elucidating these synergistic mechanisms, particularly with endogenous alarmins like extracellular RNA (eRNA) and with ligands for other PRRs.

Self-eRNA, released from stressed or damaged cells, can act as a damage-associated molecular pattern (DAMP) that amplifies inflammatory responses. Studies have shown that eRNA acts as a powerful synergistic cofactor for Pam2CSK4. nih.gov While low doses of Pam2CSK4 or eRNA alone may not trigger a significant response, their combination leads to a potentiation of pro-inflammatory cytokine and chemokine production in macrophages and astrocytes. nih.govnih.gov Research indicates that eRNA, primarily ribosomal RNA (rRNA), forms complexes with Pam2CSK4, which enhances the binding affinity of the lipopeptide to TLR2. pnas.orgnih.govplos.org This sensitizes the receptor, leading to a robust downstream signaling cascade through NF-κB and MAP kinases (p38 MAPK and MEK1/ERK). nih.govnih.gov This synergistic effect is specific, as it is pronounced for TLR2 agonists like Pam2CSK4 but significantly weaker for TLR4 ligands like lipopolysaccharide (LPS) and absent for ligands of endosomal TLRs such as TLR3 and TLR7. nih.gov The synergistic action is abrogated by treating the eRNA with RNase, confirming the role of the nucleic acid in this process. nih.govnih.gov

This synergy has been demonstrated to increase the transcription and secretion of key inflammatory mediators.

Table 1: Synergistic Cytokine Induction by Pam2CSK4 and eRNA in Macrophages This table summarizes the findings on the synergistic effect of Pam2CSK4 and eRNA on cytokine expression in murine macrophages. Data is compiled from studies showing the fold-increase in cytokine mRNA or protein levels when cells are treated with the combination compared to individual components or controls.

Cell TypeLigandsMeasured CytokineObservationReference
Murine MacrophagesPam2CSK4 (0.1 ng/ml) + eRNA (10 µg/ml)TNF-α, IL-6, IL-1β, MCP-1Significantly increased mRNA and protein release compared to either ligand alone. The dose-response curve for Pam2CSK4 was shifted to the left. nih.gov
J774 A.1 MacrophagesPam2CSK4 (0.1 ng/mL) + 18S rRNA (1 µg/mL)Tnf-α, Il-1β, Il-6, Mcp-1Pre-incubated mixture of 18S rRNA and Pam2CSK4 caused a significant increase in gene and protein expression, dependent on TLR2 and NF-κB. pnas.orgnih.gov
Murine AstrocytesPam2CSK4 (100 pg/µl) + eRNA (1 µg/µl)Tnf, Il-6Complexes of eRNA and Pam2CSK4 significantly increased transcript and protein levels, whereas individual components had no effect. nih.gov

Beyond eRNA, co-activation of TLR2 with other PRRs also results in modulated responses. For instance, simultaneous stimulation of TLR2/6 with the TLR4 ligand LPS can lead to an additive, rather than synergistic, increase in IL-6 production in human monocytic cells. nih.gov Collaboration also occurs between TLRs and other PRR families. The combined stimulation of TLR2 and NOD-like receptors (NLRs) or C-type lectin receptors (CLRs) can potentiate NF-κB activation and enhance the production of various cytokines and antimicrobial peptides, highlighting a complex interplay that tailors the innate immune response to specific pathogenic threats. frontiersin.orgbiorxiv.org

Interactions with Host Defense Proteins (e.g., Bactericidal/Permeability-Increasing Protein (BPI))

Host defense proteins are crucial components of the innate immune system that can directly neutralize pathogens or modulate immune signaling. Bactericidal/Permeability-Increasing Protein (BPI) is a well-known host defense protein stored in neutrophil granules. It is famous for its ability to bind and neutralize LPS from Gram-negative bacteria, thereby preventing TLR4-mediated septic shock. nih.gov

Intriguingly, the function of BPI in the context of Gram-positive infections and TLR2 signaling is starkly different. Research has revealed that BPI also binds to TLR2 ligands, including bacterial lipoproteins (bLPs) and lipoteichoic acid (LTA). nih.govpnas.org Crucially, instead of neutralizing their activity, BPI acts as an enhancer of lipoprotein recognition. nih.gov

A key study utilized Pam2CSK4 Biotin (B1667282) in solid-phase binding assays to demonstrate this direct interaction. It was shown that BPI binds to immobilized Pam2CSK4 Biotin and that this binding can be competed with by other lipopeptides. nih.govpnas.orgfrontiersin.org This interaction has a significant functional consequence: BPI enhances the pro-inflammatory response of peripheral blood mononuclear cells (PBMCs) to Gram-positive bacteria and their lipopeptides. nih.govpnas.org This suggests that in the context of Gram-positive infections, BPI functions not as a damper of inflammation, but as an immune-enhancing pattern recognition molecule that sensitizes the system to TLR2 ligands. nih.govpnas.org This finding was supported by clinical data showing a positive correlation between BPI levels and pro-inflammatory markers like TNF-α in patients with Gram-positive meningitis. nih.gov

Table 2: Interaction and Functional Outcome of BPI with TLR Ligands This table contrasts the interaction of BPI with ligands for TLR4 and TLR2, highlighting the opposing functional outcomes.

Host ProteinLigand (Receptor)Binding InteractionFunctional OutcomeReference
BPILPS (TLR4)Binds and neutralizesInhibits/prevents pro-inflammatory cytokine release nih.govpeerj.com
BPIPam2CSK4 (TLR2/6)Binds directly (demonstrated with this compound)Enhances pro-inflammatory cytokine release from PBMCs nih.govpnas.org

This dual functionality of BPI underscores the sophisticated nature of host defense mechanisms, which can either suppress or amplify inflammation depending on the specific microbial context.

Co-stimulation with T Cell and B Cell Receptor Ligands

Beyond its role in the innate immune system, TLR2 signaling by ligands like Pam2CSK4 directly modulates the adaptive immune response by acting as a co-stimulatory signal for T and B lymphocytes. This function is critical for bridging innate pathogen recognition with the generation of a robust and specific adaptive immunity.

T Cell Co-stimulation: T cells can express TLR2, and its engagement provides a "signal 3" that complements the primary T cell receptor (TCR) signal (signal 1) and co-stimulatory molecules like CD28 (signal 2). pnas.orgbmj.com Co-stimulation of T cells with a TLR2 agonist alongside TCR activation (e.g., via anti-CD3 antibody) enhances T cell proliferation, survival, and effector functions. pnas.orgfrontiersin.org Specifically, Pam2CSK4 has been shown to promote the proliferation of activated T cells. frontiersin.orgbiorxiv.org Furthermore, TLR2 signaling can influence T cell differentiation, promoting Th17 responses characterized by the production of IL-17, and Th1 responses with increased secretion of IFN-γ and IL-2. nih.govfrontiersin.org In one study, T cells engineered to present Pam2CSK4 on their surface ("depoted") showed enhanced proliferation when activated with anti-CD3/CD28 beads. frontiersin.orgbiorxiv.org As a vaccine adjuvant, Pam2CSK4 has been found to induce a significant Th1-biased immune response and enhance the differentiation of memory T cells and follicular helper T cells. nih.gov

B Cell Co-stimulation: B cells also express TLRs, and their stimulation can augment activation and antibody production. plos.org Pam2CSK4 induces the proliferation and activation of murine splenic B cells. creative-diagnostics.com A powerful synergistic effect is observed when TLR2 signaling is combined with other B cell stimuli. For example, co-stimulation with Pam2CSK4 and an anti-CD40 antibody, which mimics T cell help, leads to a significant increase in B cell proliferation, differentiation, and the expression of activation markers like MHC class II and CD86. plos.org This combination also enhances the ability of B cells to act as antigen-presenting cells, boosting their capacity to stimulate CD4+ T cells. plos.org In an innovative approach, T cells depoted with Pam2CSK4 were shown to effectively activate bystander B cells in a co-culture system, leading to the upregulation of activation markers MHC II and CD69. frontiersin.orgbiorxiv.org This demonstrates that cell-surface presentation of Pam2CSK4 provides a potent co-stimulatory signal for B cell activation.

Table 3: Co-stimulatory Effects of Pam2CSK4 on T and B Lymphocytes This table summarizes key research findings on the co-stimulatory effects of Pam2CSK4 on T and B cells when combined with primary receptor ligands.

Cell TypeCo-stimulusPrimary LigandObserved EffectReference
Murine T CellsPam2CSK4 (depoted)αCD3/CD28 beadsEnhanced T cell proliferation compared to soluble ligand. frontiersin.orgbiorxiv.org
Human CD4+ T CellsTLR2 agonistsTCR activationEnhanced proliferation and cytokine production (IL-2); transient loss of Treg suppression. pnas.org
Murine Resting B CellsPam2CSK4Anti-CD40 AbSynergistic induction of proliferation, differentiation, and expression of activation markers (CD80, CD86, MHC II). plos.org
Murine B CellsPam2CSK4 (depoted on T cells)Co-culture with depoted T cellsUpregulation of B cell activation markers MHC II and CD69. frontiersin.orgbiorxiv.org
Murine B CellsPam3CSK4 + Poly I:C- (Direct B cell stimulation)Enhanced expression of CD138 and TACI (plasma cell markers) and augmented antibody responses in vivo. plos.orgnih.gov

Pam2csk4 Biotin in Vaccine Adjuvant Research

Enhancement of Humoral Immunity and Antigen-Specific Antibody Production

Pam2CSK4 has demonstrated significant capabilities in boosting humoral immunity, which is characterized by the production of antigen-specific antibodies. escholarship.org As a TLR2/6 agonist, it effectively increases both the magnitude and durability of the antibody response when used as an adjuvant. frontiersin.org

Research involving a SARS-CoV-2 nanoparticle vaccine found that Pam2CSK4 was the most potent among various Toll-like receptor agonists at increasing the titers of antigen-specific neutralizing antibodies. frontiersin.orgnih.gov In preclinical studies, mice immunized with a vaccine adjuvanted with Pam2CSK4 produced IgG titers approximately ten times higher than those in the non-adjuvant group after a booster immunization. frontiersin.org Furthermore, these elevated antibody levels were sustained for a longer duration, suggesting an impact on the longevity of the humoral response, potentially through the effective generation of long-lived plasma cells. frontiersin.org The compound also induces the proliferation and activation of splenic B cells in mice, the primary producers of antibodies. creative-diagnostics.com Studies have also noted the effectiveness of Pam2CSK4 in inducing antibody responses in mucosal vaccine formulations. nih.gov

Table 1: Effect of Pam2CSK4 Adjuvant on Antibody Titers in a SARS-CoV-2 Nanoparticle Vaccine Model This table is generated based on descriptive data from the cited research. Specific numerical values may vary between studies.

Vaccine Formulation Relative IgG Titer Increase (vs. No Adjuvant) Key Observation Source
Antigen + Pam2CSK4 ~10-fold Significantly increased titers of neutralizing antibodies. frontiersin.org
Antigen Only Baseline Lower immunogenicity without adjuvant. frontiersin.org

Augmentation of Cellular Immunity and T Cell Responses in Vaccine Models

Beyond its effects on antibody production, Pam2CSK4 is a powerful enhancer of cellular immunity, a critical arm of the adaptive immune response mediated by T cells. The activation of TLR2 by Pam2CSK4 leads to robust T cell responses, which are essential for clearing virally infected cells and for providing long-term immunological memory. frontiersin.orgnih.gov

In studies with a SARS-CoV-2 nanoparticle vaccine, the inclusion of Pam2CSK4 as an adjuvant induced a significant Th1-biased immune response. frontiersin.orgnih.gov A Th1 response is characterized by the production of cytokines like interferon-gamma (IFN-γ) and is crucial for combating intracellular pathogens. The adjuvant also enhanced the differentiation of both memory T cells and follicular helper T cells (Tfh). frontiersin.orgnih.gov Tfh cells are particularly important as they provide help to B cells, promoting high-affinity antibody production and germinal center formation. frontiersin.org In other preclinical cancer vaccine models, the combination of an antigen with a TLR2 ligand like Pam2CSK4 resulted in a significant increase in functional, cytokine-producing (IFN-γ and TNF-α) CD8+ T cells within the tumor microenvironment. frontiersin.org

Table 2: T Cell Response Modulation by Pam2CSK4 Adjuvant This table summarizes findings on T cell differentiation and function from the cited research.

T Cell Subset Effect of Pam2CSK4 Adjuvant Functional Outcome Source
Helper T cells (Th) Induces significant Th1-biased response Enhanced cell-mediated immunity nih.gov, frontiersin.org
Follicular Helper T cells (Tfh) Enhanced differentiation Improved B cell help and antibody maturation nih.gov, frontiersin.org
Memory T cells Enhanced differentiation Contributes to long-term protective immunity nih.gov, frontiersin.org

Integration within Nanoparticle Vaccine Systems for Enhanced Immunogenicity

The incorporation of adjuvants like Pam2CSK4 into nanoparticle-based vaccine platforms is a promising strategy for improving vaccine efficacy. Nanoparticles can co-deliver both the antigen and the adjuvant to the same antigen-presenting cells (APCs), leading to a more potent and targeted immune response. frontiersin.orgnih.gov

Preclinical Evaluation of Adjuvant Efficacy in Murine Models

Murine models are fundamental to the preclinical assessment of vaccine adjuvants, providing essential data on immunogenicity and mechanism of action before human trials. Numerous studies have utilized mice to demonstrate the efficacy of Pam2CSK4.

In a cancer immunotherapy model, mice were treated with an ovalbumin (OVA) antigen vaccine, where Pam2CSK4 served as the adjuvant. frontiersin.org The results showed that the combination therapy could effectively control tumor growth by improving the functionality of tumor-infiltrating cytotoxic T lymphocytes. frontiersin.org In the context of infectious diseases, murine models were used to screen various TLR agonists, which led to the identification of Pam2CSK4 as a superior adjuvant for a SARS-CoV-2 nanoparticle vaccine due to its ability to induce high and durable antibody titers and strong T cell responses. frontiersin.orgnih.gov Furthermore, its efficacy as a mucosal vaccine adjuvant has also been established in murine immunization models, where it was shown to effectively induce antibody production. nih.gov These preclinical evaluations in mice have consistently highlighted the potential of Pam2CSK4 to significantly enhance vaccine-induced immune responses across different disease models and vaccine platforms. frontiersin.orgnih.govfrontiersin.org

Future Research Directions and Translational Perspectives for Pam2csk4 Biotin Research

Elucidating Novel TLR2/6 Signaling Regulators and Pathways

While the canonical MyD88-dependent pathway activated by TLR2/6 engagement is well-documented, leading to the activation of NF-κB and subsequent pro-inflammatory cytokine production, there is a growing appreciation for the complexity and context-dependency of TLR2 signaling. invivogen.comnih.gov Future research is poised to uncover novel regulators and alternative signaling cascades influenced by Pam2CSK4.

One area of investigation involves the potential for TLR2/6 to signal independently of its canonical co-receptors in certain contexts. While TLR1 and TLR6 are the primary partners for TLR2, some studies have suggested that diacylated lipopeptides like Pam2CSK4 might induce signaling in a TLR6-independent manner, hinting at the involvement of other, yet to be fully characterized, co-receptors or accessory molecules. creative-diagnostics.comfrontiersin.org The biotin (B1667282) tag on Pam2CSK4 provides a crucial handle for immunoprecipitation and mass spectrometry-based proteomic studies aimed at identifying these novel interacting partners at the cell surface and within intracellular compartments.

Furthermore, the spatial and temporal dynamics of TLR2 signaling are emerging as critical determinants of the cellular response. There is evidence that TLR2, like TLR4, can signal from both the plasma membrane and endosomal compartments, leading to distinct downstream outcomes. universiteitleiden.nl While cell surface signaling is typically associated with pro-inflammatory responses, endosomal TLR2 signaling may trigger different pathways, potentially including the induction of type I interferons (IFN-I) in certain cell types. universiteitleiden.nl Biotinylated Pam2CSK4 can be instrumental in tracking the internalization of the TLR2/6 complex and dissecting the specific signaling events that emanate from these different cellular locations.

Recent studies have also highlighted synergistic interactions between TLR2/6 and other pattern recognition receptors (PRRs). For instance, the simultaneous activation of TLR2/6 and TLR9 has been shown to induce a robust and synergistic protective immune response against pneumonia in preclinical models. aai.org Pam2CSK4 Biotin can be used in conjunction with other biotinylated or labeled PRR ligands to study the formation of multi-receptor signaling platforms and understand the molecular basis of this synergy.

Finally, the influence of soluble pattern recognition molecules on TLR2/6 signaling is an area ripe for exploration. The bactericidal/permeability-increasing protein (BPI), for example, has been shown to modulate the inflammatory response to bacterial lipopeptides. frontiersin.org Using this compound-coated plates in binding assays allows for the detailed characterization of how proteins like BPI interact with and potentially modulate the presentation of lipopeptides to the TLR2/6 receptor complex. frontiersin.orgresearchgate.net

Designing Enhanced Immunomodulatory Analogs with Tuned Specificity

The well-defined structure-activity relationship of Pam2CSK4 makes it an excellent template for the rational design of novel immunomodulatory analogs with tailored properties. tandfonline.com Future research will focus on synthesizing derivatives with enhanced potency, improved stability, and fine-tuned specificity for either pro-inflammatory or anti-inflammatory responses.

Structure-based design efforts, informed by the co-crystal structures of TLR2 in complex with its ligands, are already underway to develop potent TLR2 antagonists. patsnap.com The same principles can be applied to create super-agonists or biased agonists that selectively activate specific downstream pathways. By modifying the lipid chains or the peptide backbone of Pam2CSK4, it may be possible to influence the conformation of the TLR2/6 heterodimer and thereby steer the signaling cascade towards a desired outcome. For example, a series of analogs with a urea (B33335) linker have been developed with the expectation of enhanced immunostimulatory activity. acs.org

The development of dual-acting molecules that can engage TLR2 and another receptor simultaneously represents a novel and promising approach. patsnap.com For instance, a single molecule that can activate both TLR2 and a cytosolic PRR like a NOD-like receptor (NLR) could mimic a more complex pathogenic signal and elicit a more robust and multifaceted immune response. nih.gov The modular nature of Pam2CSK4 allows for its incorporation into such multi-component immunomodulators.

Furthermore, the stereochemistry of the lipopeptide core has been shown to be a critical determinant of its biological activity. researchgate.net Systematic investigation into the effects of different stereoisomers of Pam2CSK4 analogs will provide valuable insights into the precise molecular interactions required for optimal TLR2/6 engagement and activation. This knowledge can then be harnessed to synthesize analogs with highly specific and predictable immunomodulatory effects.

Advanced Applications in Immune Cell Engineering and Functional Studies

The ability of Pam2CSK4 to potently activate specific immune cell populations makes it a valuable tool for immune cell engineering and functional studies. Biotinylated Pam2CSK4, in particular, offers a versatile platform for these applications.

In the burgeoning field of T cell therapy, there is a need for adjuvants that can enhance the expansion and effector function of engineered T cells. Pam2CSK4 has been shown to influence T cell responses, and its role in modulating the activity of both conventional T cells and regulatory T cells (Tregs) is an active area of research. niph.go.jpunicatt.it Biotinylated Pam2CSK4 can be used to selectively stimulate and expand specific T cell subsets ex vivo before their adoptive transfer into patients.

Moreover, Pam2CSK4 can be used to probe the intricate interplay between different immune cell types. For example, it has been shown to promote the differentiation of monocytic myeloid-derived suppressor cells (M-MDSCs) into macrophages, which in turn can suppress T cell proliferation. nih.gov By using biotinylated Pam2CSK4 to track and isolate these cells, researchers can gain a deeper understanding of the mechanisms underlying immune suppression in cancer and other diseases.

The biotin tag also facilitates the use of Pam2CSK4 in advanced imaging techniques, such as flow cytometry and immunofluorescence, to visualize the binding of the ligand to its receptor on different cell types and to track the fate of activated cells in complex in vitro and ex vivo systems. researchgate.net This can provide valuable information on the biodistribution and cellular targets of Pam2CSK4-based therapeutics.

Role in Understanding and Manipulating Immune Responses in Disease Models (non-clinical aspects)

Pam2CSK4 is widely used in non-clinical disease models to study the role of TLR2/6 signaling in a variety of pathological conditions, including infectious diseases, autoimmune disorders, and cancer. Its ability to mimic a key component of bacterial pathogens allows researchers to investigate the host's innate immune response to infection in a controlled and reproducible manner.

In models of bacterial and parasitic infections, Pam2CSK4 has been used as a vaccine adjuvant to enhance the protective immune response. nih.gov However, its effects can be context-dependent, sometimes polarizing the response towards a Th2 phenotype, which may be beneficial in some infections but detrimental in others. nih.gov Future studies will aim to elucidate the factors that determine the type of immune response induced by Pam2CSK4 and to develop strategies to steer it towards the desired Th1 or Th2 phenotype.

In the context of autoimmune diseases, the role of TLR2 activation is complex and can be either pro-inflammatory or regulatory. For instance, in a model of multiple sclerosis, TLR2 stimulation was found to modulate T cell trafficking. unicatt.it Conversely, in a model of spinal cord injury, a TLR2 agonist was shown to promote a protective microglial phenotype. oup.com this compound can be a valuable tool in these models to dissect the cell-type-specific effects of TLR2/6 activation and to identify potential therapeutic targets.

In cancer models, the systemic administration of Pam2CSK4 has been shown to have complex effects, sometimes leading to the induction of regulatory T cells and suppression of anti-tumor immunity. niph.go.jp However, local administration of Pam2CSK4-based adjuvants may be more effective at promoting anti-tumor responses. niph.go.jp Future research will focus on developing strategies for the targeted delivery of Pam2CSK4 to the tumor microenvironment to maximize its anti-cancer effects while minimizing systemic immunosuppression.

Q & A

Q. What is the molecular mechanism by which Pam2CSK4 Biotin activates TLR2, and how can this be experimentally validated?

this compound mimics bacterial lipopeptides, binding to TLR2 via its two palmitoyl chains and the CSK4 peptide sequence. To validate activation:

  • Use TLR2-transfected HEK293 cells or primary immune cells (e.g., dendritic cells) and measure NF-κB signaling via luciferase reporter assays or phosphorylation of downstream kinases (e.g., p38 MAPK) .
  • Include negative controls (e.g., TLR2-knockout cells) and competitive inhibitors (e.g., OxPAPC, a TLR2 antagonist) to confirm specificity .

Q. What are standard protocols for dissolving and stabilizing this compound in experimental settings?

  • Dissolve in sterile DMSO (10 mM stock) or PBS with 0.1% BSA to prevent aggregation.
  • Avoid freeze-thaw cycles; aliquot and store at -80°C.
  • Validate bioactivity post-reconstitution using a TLR2 activation assay (e.g., cytokine ELISA for IL-6 or TNF-α in treated macrophages) .

Q. How does biotin conjugation enhance the utility of Pam2CSK4 in immune research?

Biotin enables high-affinity binding to streptavidin-coated surfaces (e.g., ELISA plates, magnetic beads) for:

  • Immune cell isolation : Capture TLR2-expressing cells via streptavidin microbeads .
  • Signal amplification : Pair with streptavidin-HRP or fluorescent probes for sensitive detection in flow cytometry or Western blot .

Advanced Research Questions

Q. How can researchers resolve discrepancies in TLR2 activation data when using this compound across different cell types?

Contradictions may arise due to:

  • Cell-specific TLR2 isoforms : Human vs. murine TLR2/1 or TLR2/6 heterodimers exhibit differential ligand affinities. Validate using isoform-specific inhibitors or siRNA knockdown .
  • Endotoxin contamination : Test preparations with the Limulus Amebocyte Lysate (LAL) assay and include polymyxin B controls .
  • Biotin interference : Ensure free biotin in serum-containing media does not saturate streptavidin probes; use biotin-free buffers .

Q. What experimental designs are optimal for studying this compound’s role in adjuvant development?

  • In vivo models : Administer this compound with antigens in mice and measure antigen-specific IgG titers and T-cell responses (e.g., ELISPOT for IFN-γ) .
  • Dose optimization : Perform kinetic studies (e.g., 0.1–10 µg/mL in vitro; 1–50 µg/mouse in vivo) to balance efficacy vs. cytokine storm risks .
  • Comparative studies : Benchmark against other TLR agonists (e.g., Pam3CSK4, LPS) to assess adjuvant potency .

Q. How can researchers quantify this compound’s binding efficiency to streptavidin in complex biological samples?

  • Surface plasmon resonance (SPR) : Measure association/dissociation rates using a Biacore system with streptavidin-coated chips .
  • Competitive ELISA : Pre-incubate this compound with soluble streptavidin and quantify unbound biotin using HABA dye displacement .
  • Mass spectrometry : Detect biotinylation efficiency via LC-MS/MS after tryptic digestion and avidin pulldown .

Q. What strategies mitigate batch-to-batch variability in this compound synthesis?

  • Quality control assays :
  • HPLC : Verify purity (>95%) and detect truncated peptides.
  • MALDI-TOF : Confirm molecular weight (expected: ~1,452 Da for Pam2CSK4 + biotin) .
    • Functional validation : Standardize TLR2 activation assays across batches using a reference cell line (e.g., THP-1-XBlue-CD14) .

Methodological Best Practices

  • Reproducibility : Document solvent preparation, storage conditions, and endotoxin levels per guidelines in Beilstein Journal of Organic Chemistry .
  • Data reporting : Include raw data (e.g., flow cytometry FCS files, SPR sensorgrams) as supplementary information to enable meta-analysis .
  • Ethical compliance : For in vivo studies, adhere to institutional animal care protocols and include mortality/toxicity endpoints .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.